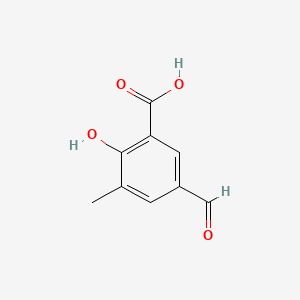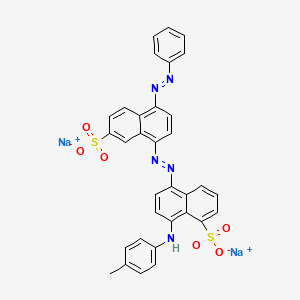
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL typically involves the condensation of 3,3′-Dimethylbenzidine with Ethyl 3-oxobutanoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is sensitive to air and requires careful handling during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones and carboxylic acids, while reduction can produce alcohols and amines.
Applications De Recherche Scientifique
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-N-phenylbutanamide: A structurally similar compound with different functional groups and properties.
Acetoacetanilide: Another related compound with distinct chemical and physical characteristics.
Uniqueness
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL stands out due to its unique combination of functional groups and its versatility in various chemical reactions. Its specific structure allows for a wide range of applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
92-90-0 |
|---|---|
Formule moléculaire |
C20H20N2O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)11-19(25)21-17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-20(26)12-14(2)24/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
Clé InChI |
DVOUVHJTEAZCHS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
SMILES canonique |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
Key on ui other cas no. |
92-90-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorophenoxy)ethyl]-N-methylamine](/img/structure/B1605113.png)
![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)








![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)


![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
